molecular formula C4H4Br2N2 B1297935 2,5-Dibromo-4-methylimidazole CAS No. 219814-29-6

2,5-Dibromo-4-methylimidazole

Cat. No.: B1297935
CAS No.: 219814-29-6
M. Wt: 239.9 g/mol
InChI Key: RWHYUTSGEJYTMQ-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-methylimidazole is a halogenated imidazole derivative with the molecular formula C4H4Br2N2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-methylimidazole typically involves the bromination of 4-methylimidazole. One common method includes the use of bromine in an organic solvent under controlled conditions to achieve selective bromination at the 2 and 5 positions of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Mechanism of Action

Comparison with Similar Compounds

  • 2,4-Dibromo-5-methylimidazole
  • 2,5-Dichloro-4-methylimidazole
  • 2,5-Diiodo-4-methylimidazole

Comparison: 2,5-Dibromo-4-methylimidazole is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties compared to its analogs. For example, the presence of bromine atoms at the 2 and 5 positions can influence its reactivity in substitution reactions, making it more suitable for certain applications .

Properties

IUPAC Name

2,4-dibromo-5-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2N2/c1-2-3(5)8-4(6)7-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHYUTSGEJYTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347074
Record name 2,5-Dibromo-4-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219814-29-6
Record name 2,5-Dibromo-4-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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